molecular formula C29H24Cl2N2O3S B15008741 N-(3,4-dichlorophenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-(methylsulfanyl)butanamide (non-preferred name)

N-(3,4-dichlorophenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-(methylsulfanyl)butanamide (non-preferred name)

Cat. No.: B15008741
M. Wt: 551.5 g/mol
InChI Key: VRGXHEMHSIXFJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex polycyclic amide derivative characterized by:

  • A 17-azapentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹]nonadeca-2,4,6,9,11,13-hexaene core with two ketone groups at positions 16 and 16.
  • A 3,4-dichlorophenyl substituent linked via an amide bond.
  • A methylsulfanyl (SCH₃) group on the butanamide side chain.

Properties

Molecular Formula

C29H24Cl2N2O3S

Molecular Weight

551.5 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methylsulfanylbutanamide

InChI

InChI=1S/C29H24Cl2N2O3S/c1-37-13-12-22(27(34)32-15-10-11-20(30)21(31)14-15)33-28(35)25-23-16-6-2-3-7-17(16)24(26(25)29(33)36)19-9-5-4-8-18(19)23/h2-11,14,22-26H,12-13H2,1H3,(H,32,34)

InChI Key

VRGXHEMHSIXFJL-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(=O)NC1=CC(=C(C=C1)Cl)Cl)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

The 17-azapentacyclo core is a defining feature shared among analogs. Differences arise in substituents and side chains, which modulate biological activity and physicochemical properties:

Table 1: Structural and Functional Comparisons
Compound Name Substituents Molecular Formula Key Features Bioactivity/Application
Target Compound N-(3,4-dichlorophenyl), 4-(methylsulfanyl)butanamide C₂₈H₂₃Cl₂N₂O₃S Dichlorophenyl enhances electrophilicity; SCH₃ improves lipophilicity Undisclosed (structural analogs suggest antimicrobial or CNS activity)
2-(16,18-dioxo-17-azapentacyclo[...]nonadeca-...-yl)-4-methyl-N-phenylpentanamide Phenyl, methylpentanamide C₂₉H₂₅N₂O₃ Lacks sulfur and chlorine; simpler side chain No bioactivity reported; used in crystallography studies
4-{16,18-dioxo-17-azapentacyclo[...]nonadeca-...-yl}-N-ethylbenzamide Ethylbenzamide C₂₇H₂₂N₂O₃ Ethyl group reduces steric hindrance; aromatic benzamide Unknown; commercial availability suggests industrial research use
17-Hydroxy-1,8-dimethyl-17-azapentacyclo[...]nonadeca-...-hexaene-16,18-dione Hydroxy, dimethyl groups C₂₀H₂₀N₂O₃ Hydroxy group increases polarity; dimethyl groups alter steric profile Synthesized for anxiolytic activity screening

Substituent-Driven Functional Differences

  • Electrophilic Halogens: The 3,4-dichlorophenyl group in the target compound may enhance binding to electron-rich biological targets (e.g., enzymes or receptors) compared to non-halogenated analogs like the phenyl or benzamide derivatives .
  • Sulfur-Containing Side Chains : The methylsulfanyl group in the target compound likely improves membrane permeability compared to the hydroxy or ethyl groups in analogs, as sulfur atoms often increase lipophilicity .

Computational Similarity Assessment

Graph-based comparison methods (e.g., graph isomorphism algorithms) highlight that:

  • The azapentacyclo core is a conserved motif across analogs, but substituent variations significantly alter molecular similarity scores .
  • The target compound’s dichlorophenyl group creates a distinct electronic profile compared to non-halogenated analogs, reducing similarity indices despite shared core structures .

Q & A

Basic: What are the recommended analytical techniques for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to verify the presence of the dichlorophenyl group, methylsulfanyl moiety, and pentacyclic framework. Compare chemical shifts with computational predictions (e.g., DFT calculations) for validation .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (C30_{30}H25_{25}Cl2_2N2_2O3_3S) with a mass error < 2 ppm. Prioritize electrospray ionization (ESI) in positive mode for polar functional groups.
  • X-ray Crystallography: If crystalline, resolve the 3D structure to confirm stereochemistry and intramolecular interactions, particularly within the pentacyclic core .

Basic: How can researchers design a synthetic route for this compound, given its complex pentacyclic framework?

Methodological Answer:

  • Retrosynthetic Analysis: Break the molecule into the dichlorophenyl amide, methylsulfanyl butanamide chain, and pentacyclic lactam core.
  • Key Steps:
    • Pentacyclic Core Synthesis: Use Diels-Alder or photocyclization strategies to build the fused ring system, as seen in structurally related azapentacyclic compounds .
    • Amide Coupling: Employ carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the dichlorophenyl moiety to the butanamide chain.
    • Thioether Formation: Introduce the methylsulfanyl group via nucleophilic substitution (e.g., using methanethiol and a deprotonating base).
  • Purification: Use preparative HPLC with a C18 column (gradient: 10–90% acetonitrile/water + 0.1% formic acid) to isolate intermediates .

Advanced: How should researchers address discrepancies in bioactivity data across different in vitro assays?

Methodological Answer:

  • Assay Validation:
    • Positive Controls: Include known inhibitors/agonists relevant to the target (e.g., kinase or receptor assays) to confirm assay functionality.
    • Solubility Optimization: Pre-dissolve the compound in DMSO (<0.1% final concentration) and verify solubility in assay buffers using dynamic light scattering (DLS) .
  • Data Normalization: Account for batch-to-batch variability by normalizing activity to internal controls (e.g., % inhibition relative to a reference compound).
  • Mechanistic Follow-Up: Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to directly measure binding affinities if enzymatic assays show inconsistencies .

Advanced: What strategies are effective for improving the compound’s solubility and bioavailability without altering its core pharmacophore?

Methodological Answer:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., phosphate esters) on the methylsulfanyl or amide functionalities to enhance aqueous solubility.
  • Formulation Optimization: Use lipid-based nanoemulsions or cyclodextrin complexes to improve dissolution rates.
  • Structural Modifications: Replace the methylsulfanyl group with a sulfoxide or sulfone, which increases polarity while retaining electronic properties .
  • In Silico Screening: Apply tools like COSMO-RS to predict solubility in biorelevant media (e.g., FaSSIF/FeSSIF) .

Basic: What toxicological screening protocols are recommended for early-stage evaluation?

Methodological Answer:

  • In Vitro Cytotoxicity: Perform MTT assays on HEK293 or HepG2 cells at concentrations spanning 1 nM–100 µM. Monitor IC50_{50} values and compare to reference toxins (e.g., doxorubicin).
  • Genotoxicity: Use Ames tests (with/without metabolic activation) to assess mutagenicity. Include Comet assays for DNA damage evaluation .
  • Off-Target Profiling: Screen against a panel of 50+ receptors/enzymes (e.g., CEREP panels) to identify unintended interactions .

Advanced: How can researchers resolve contradictory results in metabolic stability studies across species (e.g., mouse vs. human liver microsomes)?

Methodological Answer:

  • Species-Specific Metabolism: Identify major metabolites via LC-MS/MS and compare CYP450 isoform contributions (e.g., CYP3A4 in humans vs. CYP2C in mice).
  • Enzyme Kinetics: Calculate VmaxV_{max} and KmK_m values using Michaelis-Menten plots to quantify metabolic turnover differences.
  • Cross-Species Scaling: Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data to in vivo outcomes .

Basic: What computational tools are suitable for predicting the compound’s binding mode to a target protein?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Glide to dock the compound into a homology-modeled or crystallized protein structure. Validate with ensemble docking to account for protein flexibility.
  • Molecular Dynamics (MD): Run 100+ ns simulations (e.g., GROMACS) to assess binding stability and key residue interactions (e.g., hydrogen bonds with the dichlorophenyl group).
  • Free Energy Calculations: Apply MM-GBSA or free-energy perturbation (FEP) to rank binding affinities relative to known ligands .

Advanced: How should researchers optimize reaction yields for large-scale synthesis while minimizing impurities?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and intermediate purity.
  • Design of Experiments (DoE): Use a central composite design to optimize temperature, solvent (e.g., DMF vs. THF), and catalyst loading.
  • Byproduct Mitigation: Identify major impurities via LC-MS and adjust quenching/purification steps (e.g., selective crystallization or scavenger resins) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.